![molecular formula C21H20N2O4S2 B2657437 (4-((4-Methoxyphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1110975-86-4](/img/structure/B2657437.png)
(4-((4-Methoxyphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
The compound (4-((4-Methoxyphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
is a chemical substance that can be obtained from various sources. It is a part of the quinolin family, which is known for its interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of this compound could potentially involve a transition-metal-free route to quinazolin-4 (3H)-ones via 2-aminobenzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has been shown to be efficient and versatile, leading to a variety of derivatives .Scientific Research Applications
Synthesis and Biological Activity
Phosphodiesterase Inhibition and Anti-inflammatory Activity : Research has explored the synthesis and potential biological activities of quinoline sulfones, including compounds structurally related to "(4-((4-Methoxyphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone". These studies have focused on their role as phosphodiesterase inhibitors and assessed their anti-inflammatory effects. For example, compounds synthesized from 3-formylquinoline-2-thiol demonstrated potent inhibition of cyclic AMP phosphodiesterase but lacked significant anti-inflammatory effects in specific in vivo tests (Harrison, Rice, & Rogers, 1977).
Antiproliferative Activity : Several derivatives, including 2-anilino-3-aroylquinolines and 3-phenylquinolinylchalcone derivatives, have been synthesized and evaluated for their cytotoxic and antiproliferative activities against various cancer cell lines. These studies highlight the potential of quinoline derivatives as anticancer agents by inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Srikanth et al., 2016); (Tseng et al., 2013).
Chemical Synthesis Techniques
Innovative Synthesis Approaches : Studies have developed novel synthetic pathways for creating quinoline derivatives, demonstrating techniques for functionalizing the quinoline nucleus and creating sulfonamide-dihydroquinolinone hybrids. These methods include using sodium chlorite for stepwise oxidation of sulfides to sulfones and exploring one-step formation processes for functionalized quinolines (Belyaeva et al., 2018); (Moreira et al., 2019).
Antiprotozoal Evaluation : Research into the antiprotozoal activity of quinoline sulfonamides and their metal complexes against various protozoan pathogens has revealed promising results. These studies suggest the potential use of these compounds in treating protozoal infections by inhibiting key biological processes within the pathogens (Silva et al., 2010).
Antibacterial Activity : The green synthesis of novel quinoxaline sulfonamides has been investigated for their antibacterial activity. This research indicates the potential for developing new antibacterial agents through environmentally friendly synthesis methods, demonstrating significant efficacy against various bacterial strains (Alavi et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceutical and biological contexts . The interesting properties of the quinoline family suggest that this compound could have promising potential in drug research and development .
properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)20-17-4-2-3-5-19(17)22-14-18(20)21(24)23-10-12-28-13-11-23/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUROJTLYECPDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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